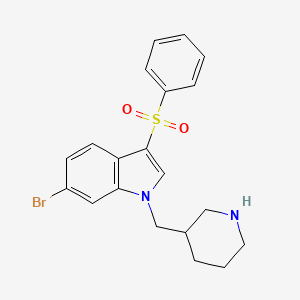
1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds widely found in nature and are known for their diverse biological activities. This particular compound features a bromine atom at the 6th position, a phenylsulfonyl group at the 3rd position, and a piperidinylmethyl group at the 1st position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom at the 6th position of the indole ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Sulfonylation: Attachment of the phenylsulfonyl group at the 3rd position using phenylsulfonyl chloride in the presence of a base such as pyridine.
Alkylation: Introduction of the piperidinylmethyl group at the 1st position through a nucleophilic substitution reaction using piperidinylmethyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could lead to the corresponding amine.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-methyl-: Lacks the piperidinylmethyl group.
1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)-: Contains a chlorine atom instead of bromine.
1H-Indole, 6-bromo-3-(methylsulfonyl)-1-(3-piperidinylmethyl)-: Contains a methylsulfonyl group instead of phenylsulfonyl.
Uniqueness
The uniqueness of 1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Propiedades
Número CAS |
651334-92-8 |
|---|---|
Fórmula molecular |
C20H21BrN2O2S |
Peso molecular |
433.4 g/mol |
Nombre IUPAC |
3-(benzenesulfonyl)-6-bromo-1-(piperidin-3-ylmethyl)indole |
InChI |
InChI=1S/C20H21BrN2O2S/c21-16-8-9-18-19(11-16)23(13-15-5-4-10-22-12-15)14-20(18)26(24,25)17-6-2-1-3-7-17/h1-3,6-9,11,14-15,22H,4-5,10,12-13H2 |
Clave InChI |
MBCBHPYTKMFZEJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)CN2C=C(C3=C2C=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


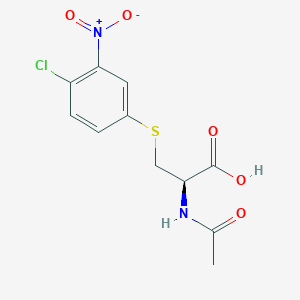
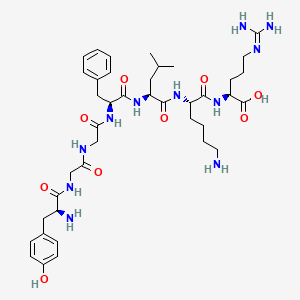


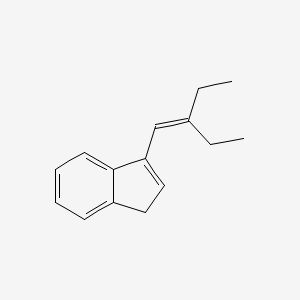
![Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol](/img/structure/B12528765.png)
![2,2'-[(Oxan-4-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12528774.png)
![Dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane](/img/structure/B12528777.png)
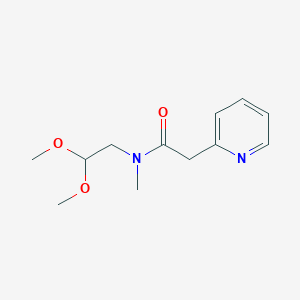
![[(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid](/img/structure/B12528790.png)
![1-[(2-Ethoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B12528791.png)

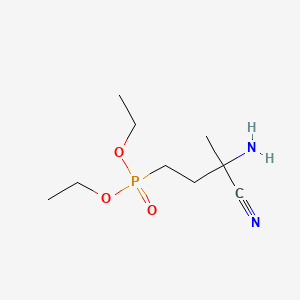
![N-Cyclohexyl-6-methyl-2-oxabicyclo[4.1.0]heptan-1-amine](/img/structure/B12528807.png)
